

Application Notes: Intralesional Mitomycin C for Keloid Treatment

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Compound of Interest

Compound Name: Mitomycin Z

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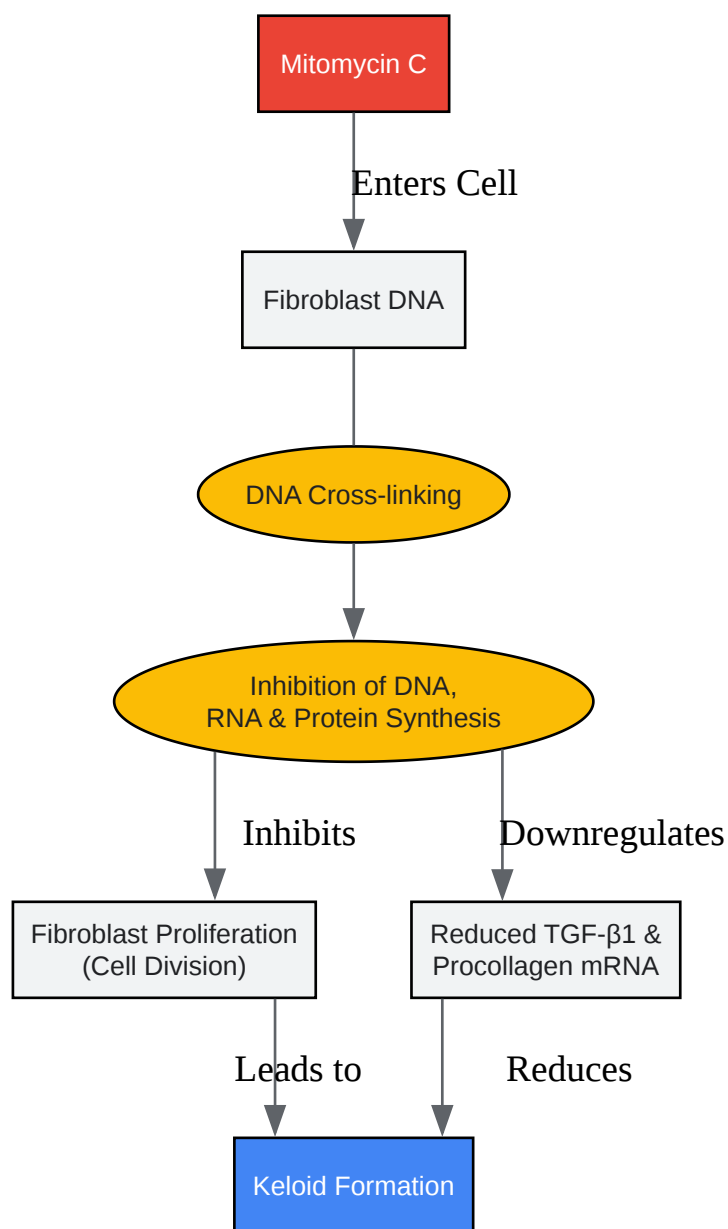
For Research, Scientific, and Drug Development Professionals

Introduction

Keloids are benign dermal fibroproliferative tumors that result from an abnormal wound-healing process.[1] They are characterized by excessive deposition of extracellular matrix, particularly collagen, extending beyond the original wound margins.[2] The high recurrence rate after conventional treatments, such as surgical excision alone, presents a significant therapeutic challenge.[1][3] Mitomycin C (MMC), an antineoplastic antibiotic derived from *Streptomyces caespitosus*, has been investigated as an adjunctive therapy for keloids due to its potent antiproliferative properties.[4][5] It functions as an alkylating agent, inhibiting DNA synthesis and the proliferation of rapidly dividing cells, including the hyperactive fibroblasts found in keloids.[1][6] These notes provide a summary of quantitative data and detailed protocols for the application of Mitomycin C in keloid treatment research.

Mechanism of Action

Mitomycin C exerts its effects by cross-linking DNA strands, which inhibits DNA, RNA, and protein synthesis, ultimately suppressing cell proliferation and inducing apoptosis.[6] In the context of keloids, MMC has been shown to inhibit the proliferation of keloid fibroblasts and reduce collagen synthesis.[6] The hyperactivity of these fibroblasts is linked to signaling pathways stimulated by Transforming Growth Factor-beta (TGF- β).[6] Studies have shown that MMC exposure can lead to a marked decrease in the mRNA production of TGF- β 1 and procollagen I and III, key mediators in keloid pathogenesis.[6]



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Fig. 1: Mechanism of Mitomycin C in inhibiting keloid formation.

Quantitative Data Summary

The efficacy and safety of Mitomycin C in keloid treatment vary significantly based on the mode of application (intralesional vs. topical post-excision) and the concentration used.

Table 1: Efficacy of Intralesional Mitomycin C for Keloid Treatment

Study / Author	MMC Concentration	Treatment Details	Outcome	Adverse Events
Seo S-H, et al. (2012)[7]	1 mg/mL	Intralesional injection into 2 keloids.	Disappointing results; both cases worsened.	Increased ulceration.
Jacob SE, et al. (2013)[4]	0.4 mg/5 mL	0.4 cc injected as microdroplets along suture line margins after excision.	Symptomatic improvement; flattening of the keloid.	Occasional flares of itching or pain at edges.

| El-Magd EA & El-Sabaa (2019)[8] | 1 mg/mL | Intralesional injection after shave excision (compared to topical). | Good patient satisfaction (100%), but significantly less improvement in Vancouver Scar Scale (VSS) score compared to topical MMC. | Not specified. |

Table 2: Efficacy of Topical Mitomycin C as an Adjunct to Surgical Excision

Study / Author	MMC Concentration	Application Time	Recurrence Rate	Follow-up Period
Stewart CE & Kim J (2006)[6]	0.4 mg/5 mL	4 minutes	10%	6-14 months
Anonymous (2010)[1]	0.4 mg/mL	5 minutes	13% (vs. 65% in control)	Average 10 months
Shin et al. (Review, 2021) [9]	Not specified	Not specified	Average 16.5%	6 months
Saunders et al. (cited in[6])	0.4 mg/mL	5 minutes	28.6% (no significant difference from control)	9 months
Manna et al. (2011)[5]	Not specified	Not specified	0% (in 26 pinna keloids)	6-24 months

| Sengupta A, et al. (2016)[3] | Not specified | Not specified | 20% (5/25 patients) | 6 months |

Table 3: Adverse Events Associated with Mitomycin C for Keloid Treatment

Application Method	Reported Adverse Events	Severity	Citations
Intralesional	Ulceration, worsening of the lesion	High	[7]
	Hypopigmentation, post-treatment pain	Moderate	[2]
	Flares of itching or pain at treatment site	Mild	[4]
Topical	Dermatitis	Mild and self-limiting	
	No systemic adverse effects reported	N/A	

| | No infections or non-healing wounds | Low | |

Experimental Protocols

Caution: The intralesional use of Mitomycin C for keloids is not as well-documented as topical application and has been associated with significant adverse effects, including tissue ulceration.[\[2\]](#)[\[7\]](#) Protocols should be conducted with extreme care under institutional review board (IRB) approval.

Protocol 1: Intralesional Injection of Mitomycin C

This protocol is based on limited case reports and should be considered experimental.

1. Materials and Reagents:

- Mitomycin C (MMC) sterile powder for injection.
- Sterile water for injection or 0.9% sodium chloride for reconstitution.
- 1 mL Luer-lock syringes with 25-30 gauge needles.
- Local anesthetic (e.g., 1% lidocaine), optional.

- Sterile gloves, antiseptic solution (e.g., chlorhexidine or alcohol).

2. Preparation of MMC Solution:

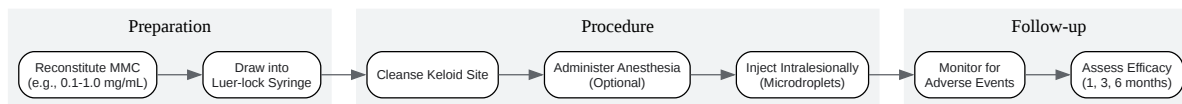
- Reconstitute MMC powder to a final concentration of 0.1 mg/mL to 1.0 mg/mL. A concentration of 0.4 mg/5 mL (0.08 mg/mL) has been used in a case report.[\[4\]](#) Another study used 1 mg/mL.[\[7\]](#)
- Aseptically draw the required volume into the syringe. The volume per injection site is typically small (e.g., 0.1-0.2 mL per cm² of keloid tissue).

3. Injection Procedure:

- Obtain informed consent from the subject.
- Cleanse the keloid and surrounding skin with an antiseptic solution.
- Administer local anesthetic if required, injecting below the lesion to elevate it.
- Insert the needle into the dermal layer of the keloid. Due to the dense fibrotic tissue, significant pressure may be required. A Luer-lock syringe is recommended to prevent needle detachment.
- Inject small microdroplets of the MMC solution throughout the keloid body, spacing injections approximately 1 cm apart.[\[4\]](#)
- Apply gentle pressure to the site with sterile gauze post-injection.

4. Post-Treatment and Follow-up:

- Monitor the subject for immediate adverse reactions (e.g., pain, blanching, erythema).
- Schedule follow-up visits at 1, 3, and 6 months to assess for efficacy (reduction in size, flattening) and adverse events (atrophy, hypopigmentation, ulceration).
- Treatment may be repeated at 4-6 week intervals, depending on the response and tolerance.



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Fig. 2: Workflow for intralesional injection of Mitomycin C.

Protocol 2: Adjunctive Topical Application of Mitomycin C Post-Excision

This is a more commonly reported method with a seemingly better safety profile.

1. Materials and Reagents:

- Standard surgical excision instruments.
- Mitomycin C (MMC) sterile powder.
- Sterile water for injection or 0.9% sodium chloride.
- Sterile gauze or cotton pledgets.
- Suture materials for wound closure.

2. Preparation of MMC Solution:

- Reconstitute MMC to a final concentration of 0.4 mg/mL to 1.0 mg/mL.^{[1][7]}

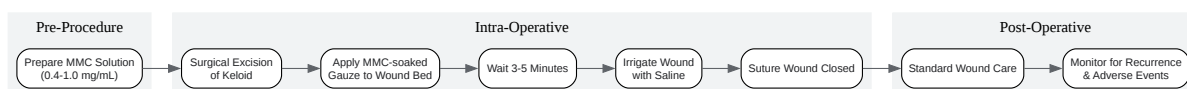
3. Surgical and Application Procedure:

- Perform a standard surgical excision of the keloid tissue. Intralesional or "keloid core" excision may be preferred to minimize trauma to surrounding healthy dermis.
- Achieve meticulous hemostasis in the wound bed.

- Soak a sterile gauze or cotton pledget, cut to the size of the wound bed, in the prepared MMC solution.
- Apply the soaked pledget directly to the wound bed, ensuring complete contact with the exposed tissue.
- Leave the pledget in place for 3 to 5 minutes.[1][7][9]
- Remove the pledget and thoroughly irrigate the wound bed with sterile saline to remove any residual MMC.
- Close the wound using standard techniques with minimal tension.

4. Post-Treatment and Follow-up:

- Provide standard postoperative wound care.
- Schedule follow-up visits at regular intervals (e.g., 1, 3, 6, and 12 months) to monitor for signs of recurrence and adverse effects like delayed wound healing, hypopigmentation, or telangiectasia.



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Fig. 3: Workflow for topical Mitomycin C post-excision.

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